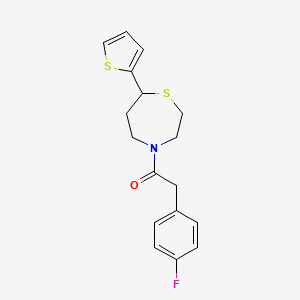

2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a thiazepane ring

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS2/c18-14-5-3-13(4-6-14)12-17(20)19-8-7-16(22-11-9-19)15-2-1-10-21-15/h1-6,10,16H,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHYWLUXNYURQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the thiophene and fluorophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its unique structural properties. Key areas include:

- Anticancer Activity : Preliminary studies suggest that derivatives of thiazepanes exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

- Antimicrobial Properties : Research indicates that compounds containing thiophene and thiazepane moieties can exhibit significant antimicrobial activity. This makes 2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone a candidate for further exploration in the development of new antibiotics .

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Piperidine-mediated condensation : This method facilitates the formation of the thiazepane ring by reacting thiophene derivatives with appropriate electrophiles under basic conditions.

- Triethylamine-mediated addition : Another approach involves using triethylamine to promote reactions between thiophene derivatives and carbonyl compounds, yielding desired thiazepane products .

These synthetic pathways are crucial for producing analogs that may exhibit improved biological activity or stability.

Material Science

The compound's unique structure makes it suitable for applications in material science:

- Polymer Chemistry : It can serve as a building block for synthesizing advanced materials such as polymers or coatings with specific properties. The incorporation of fluorinated compounds often leads to enhanced thermal stability and chemical resistance in polymeric materials.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Screening : A study conducted on various thiazepane derivatives demonstrated that modifications at the phenyl position significantly affected cytotoxicity against human cancer cell lines. The fluorinated derivative was among those showing promising results .

- Antimicrobial Testing : In vitro tests revealed that compounds similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents.

- Polymer Development : Research into polymer composites incorporating thiazepane derivatives has shown enhanced mechanical properties and thermal stability compared to conventional materials, indicating their potential utility in industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanol: A similar compound with an alcohol group instead of a ketone.

2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid: A derivative with a carboxylic acid group.

Uniqueness

2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to its combination of a fluorophenyl group, a thiophene ring, and a thiazepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel chemical entity of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 304.38 g/mol. The presence of a fluorophenyl group and a thiophenyl moiety suggests that the compound may exhibit unique interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazepan rings often display significant anticancer properties. For instance, a study highlighted the synthesis of various thiazepan derivatives, showing that modifications on the phenyl and thiophene rings could enhance cytotoxicity against cancer cell lines . The specific compound has not been extensively tested for anticancer activity; however, its structural analogs have shown promise.

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented. Research has demonstrated that thiazepan derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria . The fluorine substitution in the phenyl ring may enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.

Neuropharmacological Effects

Compounds with similar structures have been investigated for neuropharmacological effects. For example, derivatives with piperazine groups have shown activity in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders . The specific compound's influence on neurotransmitter receptors remains to be elucidated but warrants further investigation given the presence of the thiophene and thiazepan moieties.

The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, based on structural similarities with other active compounds:

- Inhibition of Enzymatic Activity : Many thiazepan derivatives act as enzyme inhibitors, which could be a mechanism for their anticancer or antimicrobial effects.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission.

Case Study 1: Anticancer Screening

A recent study evaluated a series of thiazepan derivatives for their cytotoxic effects against various cancer cell lines. Although this compound was not specifically tested, related compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The results indicated that modifications to the thiophene ring significantly impacted antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that similar modifications could enhance the efficacy of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.